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Abstract
O-304 is a first-in-class, orally bioavailable, small molecule pan-AMPK (AMP-activated protein

kinase) activator with significant therapeutic potential for metabolic diseases, particularly type 2

diabetes (T2D) and associated cardiovascular complications. This technical guide provides an

in-depth overview of the chemical structure, physicochemical and pharmacological properties,

and mechanism of action of O-304. Detailed experimental protocols for key in vitro and in vivo

assays are presented, along with visualizations of its signaling pathway and experimental

workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties
O-304, with the IUPAC name 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-

thiadiazol-5-yl]-benzamide, is a heterocyclic compound.[1] Its chemical structure is

characterized by the presence of two chlorophenyl groups and a thiadiazole ring.[2]

Table 1: Chemical and Physicochemical Properties of O-304
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Property Value Reference

IUPAC Name

4-chloro-N-[2-[(4-

chlorophenyl)methyl]-2,3-

dihydro-3-oxo-1,2,4-thiadiazol-

5-yl]-benzamide

[1]

CAS Number 1261289-04-6 [1]

Chemical Formula C₁₆H₁₁Cl₂N₃O₂S [1]

Molecular Weight 380.24 g/mol

Appearance Solid powder

Solubility Soluble in DMSO
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Pharmacological Properties and Mechanism of
Action
O-304 is a potent pan-AMPK activator, meaning it activates various AMPK isoforms. Its unique

mechanism of action distinguishes it from other AMPK activators like metformin. O-304 does

not directly activate AMPK through allosteric binding or by altering the cellular AMP/ATP ratio.

Instead, it indirectly increases AMPK activity by suppressing the dephosphorylation of the

catalytic α-subunit at Threonine 172 (pAMPKα-Thr172) by protein phosphatase 2C (PP2C).

This inhibition of dephosphorylation leads to a sustained increase in the levels of activated

AMPK.

The activation of AMPK by O-304 triggers a cascade of downstream signaling events that

contribute to its beneficial metabolic effects. A key downstream target is Acetyl-CoA

Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to an increase

in fatty acid oxidation. Furthermore, AMPK activation by O-304 has been shown to influence
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the expression of genes involved in energy metabolism, such as PGC-1α, and to modulate the

activity of ULK1, a key regulator of autophagy.

In Vivo Efficacy
Preclinical studies in diet-induced obese mice have demonstrated that oral administration of O-
304 leads to:

Improved Glucose Homeostasis: O-304 significantly reduces fasting plasma glucose and

insulin levels and improves insulin sensitivity.

Increased Glucose Uptake: It enhances glucose uptake in skeletal muscle.

Reduced β-cell Stress: O-304 promotes β-cell rest and reduces cellular stress in pancreatic

islets.

Cardiovascular Benefits: The compound has been shown to improve microvascular perfusion

and reduce blood pressure.

A proof-of-concept Phase IIa clinical trial in patients with type 2 diabetes on metformin showed

that O-304 reduced fasting plasma glucose levels and the homeostasis model assessment of

insulin resistance (HOMA-IR).

Table 2: Summary of In Vivo Pharmacokinetic Parameters of O-304 in Mice

Parameter Route Dose (mg/kg) Value

Plasma Levels Oral Gavage 40
Peak observed

between 4-8 hours

Tissue Distribution Oral Gavage 40
Detected in liver, not

in brain

Data extracted from a study in C57BL/6JBomTac mice and NTac:SD rats. For detailed kinetics,

refer to the original publication.

Experimental Protocols
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In Vitro AMPK Activation Assay
This protocol describes a cell-based assay to determine the ability of O-304 to increase the

phosphorylation of AMPK and its downstream target ACC.

Materials:

Human cell line (e.g., primary human skeletal myotubes, hepatocytes, or preadipocytes)

Cell culture medium and supplements

O-304 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, and

a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in appropriate culture plates and allow them to adhere and grow to a desired

confluency.

Prepare serial dilutions of O-304 in cell culture medium from the DMSO stock. A vehicle

control (DMSO) should be included.

Replace the culture medium with the medium containing different concentrations of O-304 or

vehicle and incubate for a specified time (e.g., 1-24 hours).

After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/product/b609697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the protein concentration of the lysates using the BCA assay.

Perform SDS-PAGE and Western blotting using standard procedures.

Probe the membranes with the specified primary and secondary antibodies.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total

protein levels.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO)
Mouse Model
This protocol outlines a typical in vivo study to evaluate the effects of O-304 on metabolic

parameters in a DIO mouse model.

Materials:

Male C57BL/6J mice

High-fat diet (HFD)

O-304 formulation for oral gavage (e.g., in 2% w/v methylcellulose, 4 mM phosphate buffer

pH 7.4)

Vehicle control

Equipment for oral gavage, blood collection, and measurement of blood glucose and insulin.

Metabolic cages for food and water intake monitoring.

Procedure:

Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).

Randomize the obese mice into treatment groups (e.g., vehicle control and O-304 at one or

more dose levels).
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Administer O-304 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8

weeks).

Monitor body weight, food intake, and water intake regularly.

Perform metabolic tests at baseline and at the end of the study, such as:

Fasting Blood Glucose and Insulin: Collect blood from fasted mice to measure glucose

and insulin levels.

Glucose Tolerance Test (GTT): Administer a glucose bolus to fasted mice and measure

blood glucose at different time points.

Insulin Tolerance Test (ITT): Administer an insulin bolus to fasted mice and measure blood

glucose at different time points.

At the end of the study, sacrifice the animals and collect tissues (e.g., liver, skeletal muscle,

adipose tissue) for further analysis (e.g., Western blotting for pAMPK, gene expression

analysis).

Visualizations
Signaling Pathway of O-304
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Caption: Signaling pathway of O-304 action.

Experimental Workflow for In Vivo Studies
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Caption: General workflow for an in vivo efficacy study of O-304.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [O-304: A Technical Guide to a Novel Pan-AMPK
Activator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609697#the-chemical-structure-and-properties-of-o-
304]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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